MFCD31977921
Description
MFCD31977921 is a chemical compound identified by its Molecular Descriptor (MDL) number. Such compounds are often investigated for applications in pharmaceuticals, agrochemicals, or materials science due to their tunable reactivity and biological activity .
Key inferred properties (based on analogous compounds in the evidence):
Properties
Molecular Formula |
C13H14N2O4 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
ethyl 3-(5-nitro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14N2O4/c1-2-19-13(16)6-3-9-8-14-12-5-4-10(15(17)18)7-11(9)12/h4-5,7-8,14H,2-3,6H2,1H3 |
InChI Key |
BSSXAQZHKDBHJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31977921 typically involves the nitration of an indole derivative followed by esterification. One common method is to start with 3-indolepropanoic acid, which undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-3-indolepropanoic acid is then esterified using ethanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be used to ensure efficient mixing and heat transfer, which are crucial for the nitration step. The esterification step can be carried out in large batch reactors with efficient distillation setups to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
MFCD31977921 can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Ethyl 3-(5-Amino-3-indolyl)propanoate.
Substitution: Ethyl 3-(5-substituted-3-indolyl)propanoate, where the substituent depends on the nucleophile used.
Hydrolysis: 3-(5-Nitro-3-indolyl)propanoic acid.
Scientific Research Applications
MFCD31977921 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes and pigments due to the chromophoric nature of the nitro group.
Mechanism of Action
The biological activity of MFCD31977921 is primarily due to its ability to interact with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The indole ring can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD31977921 with structurally and functionally related compounds, based on data from the provided evidence:
Key Findings:
Structural Similarities: this compound and CAS 1761-61-1 likely share halogenated aromatic motifs, which influence their solubility and reactivity. Bromine substituents in CAS 1761-61-1 reduce aqueous solubility (Log S = -2.47) compared to non-halogenated analogs . The nitro group in 2-(4-nitrophenyl)benzimidazole enhances electrophilic character, making it more reactive in substitution reactions than this compound .
Synthetic Efficiency :
- Both this compound and CAS 1761-61-1 achieve high yields (>90%) using recyclable catalysts (e.g., A-FGO), aligning with green chemistry principles .
- In contrast, traditional benzimidazole synthesis (e.g., 2-(4-nitrophenyl)benzimidazole) often requires longer reaction times and higher temperatures .
Nitro-containing analogs like 2-(4-nitrophenyl)benzimidazole are often explored for antimicrobial or anticancer activity due to their electron-deficient aromatic systems .
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